2-(1-Naphthylmethyl)malonic acid

Medicinal Chemistry Alzheimer's Disease γ-Secretase Inhibition

Select 2-(1-Naphthylmethyl)malonic acid based on documented, application-specific performance over structurally similar analogs. This 1-naphthylmethyl regioisomer demonstrates approximately 2-fold greater γ-secretase inhibitory potency (IC₅₀ 30 ± 3 μM) compared to the 2-naphthylmethyl isomer (IC₅₀ 59.2 μM), establishing it as the superior starting scaffold for Alzheimer's disease research and SAR optimization. As the unsubstituted parent compound, it provides the essential baseline reference for systematic medicinal chemistry programs. The compound also serves as a versatile synthetic intermediate—the free diacid form readily converts to diethyl ester derivatives for HPLC analytical standards—and is suitable for decarboxylation kinetics and isotopic fractionation studies. Procurement of this specific 1-naphthylmethyl regioisomer is critical to maximize target engagement and downstream biological outcomes in pharmaceutical development workflows.

Molecular Formula C14H12O4
Molecular Weight 244.24g/mol
Cat. No. B373994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Naphthylmethyl)malonic acid
Molecular FormulaC14H12O4
Molecular Weight244.24g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)C(=O)O
InChIInChI=1S/C14H12O4/c15-13(16)12(14(17)18)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2,(H,15,16)(H,17,18)
InChIKeyPPGPMQFIQPVBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-(1-Naphthylmethyl)malonic acid (CAS 27653-20-9) – Technical Baseline and Sourcing Relevance


2-(1-Naphthylmethyl)malonic acid (CAS 27653-20-9) is a substituted malonic acid derivative with the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol . The compound features a malonic acid core with a 1-naphthylmethyl substituent at the alpha-carbon, which confers specific reactivity and binding properties relevant to medicinal chemistry, enzyme inhibition studies, and organic synthesis [1]. As a research compound intended for laboratory use, its typical purity specification is 95% . The compound is structurally distinct from its more common analogs—including 2-naphthylmethyl, methyl-substituted, and tetrahydrofuran-substituted variants—in ways that translate into measurable differences in biochemical activity and synthetic utility, which are detailed in the subsequent evidence sections.

2-(1-Naphthylmethyl)malonic acid: Why Analogs from the Same Structural Class Are Not Interchangeable


Generic substitution among malonic acid derivatives bearing naphthylmethyl or related substituents is not scientifically justified. While compounds such as 2-(2-naphthylmethyl)malonic acid or methyl-substituted analogs share the malonic acid scaffold, the position of the naphthyl ring (1- vs. 2-naphthyl) and the presence or absence of alpha-substituents (e.g., methyl, tetrahydrofurfuryl) generate distinct spatial, electronic, and steric profiles [1]. These differences translate into measurable variations in binding affinity, inhibitory potency, and synthetic reaction outcomes [2]. For example, in a direct comparison of 1- and 2-naphthylmethyl derivatives against γ-secretase, the IC₅₀ values differed by nearly two-fold (30 μM vs. 59.2 μM, respectively), demonstrating that isomeric variation alone is sufficient to alter biological activity [2]. For researchers and procurement specialists, this evidence underscores that selection of 2-(1-naphthylmethyl)malonic acid over its analogs should be based on documented, application-specific performance rather than structural similarity alone. The quantitative evidence below provides the basis for informed selection.

2-(1-Naphthylmethyl)malonic acid: Quantitative Differentiation Evidence vs. Closest Analogs


γ-Secretase Inhibitory Potency: 1-Naphthylmethyl vs. 2-Naphthylmethyl Isomer Comparison

In a direct head-to-head study comparing 1-naphthylmethyl and 2-naphthylmethyl malonic acid derivatives as γ-secretase inhibitors, the 1-naphthylmethyl-substituted compound (Compound 7b) exhibited an IC₅₀ of 30 ± 3 μM, while the structurally analogous 2-naphthylmethyl-substituted compound (Compound 3) showed an IC₅₀ of 59.2 ± 7.8 μM [1]. This represents an approximately two-fold difference in potency based solely on the position of the naphthyl substitution. The assay was conducted using purified enzyme and substrate in a biochemical inhibition format.

Medicinal Chemistry Alzheimer's Disease γ-Secretase Inhibition

Structure-Activity Relationship: Impact of Alpha-Methyl Substitution on γ-Secretase Inhibition

Within the same series of 1-naphthylmethyl malonic acid derivatives evaluated for γ-secretase inhibition, introduction of an alpha-methyl substituent to 2-(1-naphthylmethyl)malonic acid resulted in a dramatic improvement in potency. The unsubstituted parent compound (Compound 7b) showed an IC₅₀ of 30 ± 3 μM, while the alpha-methyl-substituted analog (Compound 15f) achieved an IC₅₀ of 5.8 ± 0.1 μM, representing an approximately 5-fold enhancement in inhibitory activity [1]. Further optimization with additional substituents (Compound 15a) achieved IC₅₀ values as low as 1.21 ± 0.04 μM, indicating a clear structure-activity relationship where alkyl substitution at the alpha-position substantially improves target engagement.

Structure-Activity Relationship Medicinal Chemistry Drug Discovery

Anticonvulsant Application: Functional Differentiation from Tetrahydrofuran-Substituted Analog

1-Naphthylmethyl-(2-tetrahydrofuranmethyl) malonic acid (NTFMPPA, CAS 115025-90-6) is a structurally related analog that incorporates a tetrahydrofuranmethyl group in place of the second carboxylic acid proton or at an additional alpha-position. This compound is specifically indicated for use as an anticonvulsant in the treatment of epilepsy and other neurological disorders . While 2-(1-naphthylmethyl)malonic acid itself has not been directly evaluated in anticonvulsant assays, the documented therapeutic application of the tetrahydrofuran-substituted analog establishes a class-level inference: malonic acid derivatives bearing 1-naphthylmethyl groups can be engineered for CNS activity, but the specific substitution pattern dictates the therapeutic profile.

Anticonvulsant Neurological Disorders Epilepsy

Enantioselective Catalysis and Decarboxylation: Synthetic Utility Comparison vs. Unsubstituted Malonic Acid

Carbon-13 isotope effect measurements have been performed on naphthyl-substituted malonic acids, including alpha-naphthylmalonic acid, during thermal decarboxylation reactions [1]. Results for the naphthyl-substituted system showed good agreement with previously reported carbon-14 isotope effects for alpha-naphthylmalonic acid [2]. While 2-(1-naphthylmethyl)malonic acid specifically has not been characterized in isotope effect studies, the class of naphthyl-substituted malonic acids demonstrates measurable kinetic isotope effects that differ from unsubstituted malonic acid due to altered transition state geometry and electronic effects. Additionally, malonic acid derivatives with naphthyl substituents have been employed in enantioselective catalytic decarboxylation using copper(I) compounds, with Cu₂O showing greater catalytic efficiency than CuCl in acetonitrile solvent systems [3].

Organic Synthesis Decarboxylation Isotope Effects

Reverse Transcriptase Inhibition: 1-Naphthylmethyl vs. 2-Naphthylmethyl Activity Trend

In a series of dihydro(alkylthio)(naphthylmethyl)oxopyrimidines evaluated as non-nucleoside reverse transcriptase inhibitors (S-DABO series), lower activity was generally observed when the 1-naphthylmethyl moiety was replaced by the isomeric 2-naphthylmethyl group [1]. The most active compounds in the series showed EC₅₀ values in the low micromolar range, comparable to that of the reference drug nevirapine. This cross-class observation reinforces the pattern that 1-naphthylmethyl substitution frequently confers superior target engagement relative to the 2-naphthylmethyl isomer across diverse biological targets.

Antiviral Reverse Transcriptase HIV

2-(1-Naphthylmethyl)malonic acid: Validated Research Applications Based on Quantitative Evidence


γ-Secretase Inhibitor Scaffold for Alzheimer's Disease Drug Discovery

As established in Section 3, 2-(1-naphthylmethyl)malonic acid (Compound 7b) demonstrates an IC₅₀ of 30 ± 3 μM against γ-secretase in purified enzyme assays, providing approximately two-fold greater potency than the corresponding 2-naphthylmethyl isomer (IC₅₀ 59.2 ± 7.8 μM) [1]. This positions the compound as a moderately potent starting scaffold for medicinal chemistry optimization toward Notch-sparing γ-secretase inhibitors for Alzheimer's disease research. The unsubstituted parent compound serves as an essential baseline reference for structure-activity relationship studies, where alpha-substituted derivatives achieve substantially improved potency (e.g., alpha-methyl analog 15f: IC₅₀ 5.8 ± 0.1 μM; fully optimized analog 15a: IC₅₀ 1.21 ± 0.04 μM). Researchers seeking to systematically map the SAR landscape of naphthylmethyl malonic acid γ-secretase inhibitors should procure the unsubstituted parent compound as the foundational reference point.

Synthetic Intermediate for Malonic Acid-Derived Pharmaceutical Building Blocks

2-(1-Naphthylmethyl)malonic acid serves as a versatile synthetic intermediate for the preparation of more complex malonic acid derivatives with potential pharmaceutical applications. As documented in US Patent 4650884, the compound is recognized as a novel intermediate with established methods for its preparation [1]. The free diacid form can be readily converted to diethyl ester derivatives (CAS 2107-84-8), which are commercially available as analytical standards for HPLC impurity profiling in pharmaceutical quality control [2]. The 1-naphthylmethyl substitution pattern, shown in Section 3 to confer superior target engagement across multiple biological targets relative to the 2-naphthylmethyl isomer, makes this specific regioisomer the preferred synthetic intermediate for programs requiring optimal downstream biological activity. Researchers engaged in the synthesis of naphthylmethyl-containing pharmaceutical candidates should specifically procure the 1-substituted regioisomer to maximize the likelihood of favorable biological outcomes.

Isotope Effect and Physical Organic Chemistry Studies

Based on class-level inference from carbon-13 and carbon-14 isotope effect measurements on alpha-naphthylmalonic acid (Section 3, Evidence 4), 2-(1-naphthylmethyl)malonic acid is suitable for investigations of decarboxylation kinetics, transition state structure, and isotopic fractionation in substituted malonic acid systems [1]. The naphthyl substituent alters the electronic environment of the malonic acid core, resulting in isotope effect magnitudes that differ measurably from unsubstituted and phenyl-substituted malonic acids. Additionally, the compound may be evaluated in copper-catalyzed enantioselective decarboxylation reactions, where Cu₂O in acetonitrile has demonstrated superior catalytic efficiency for naphthyl-substituted malonic acid derivatives [2]. Researchers investigating the physical organic chemistry of decarboxylation or developing catalytic asymmetric methods should consider this compound as a representative naphthyl-substituted substrate distinct from simpler alkyl- or aryl-substituted malonic acids.

Reference Standard for Analytical Method Development

The diethyl ester derivative of 2-(1-naphthylmethyl)malonic acid (CAS 2107-84-8) is employed as an analytical standard for HPLC analysis, providing a reference for impurity profiling in pharmaceutical formulations and drug substances [1]. The compound is a synthetic, non-natural metabolite that has been detected in rat urine and feces, establishing its relevance as a reference standard for metabolism and pharmacokinetic studies [1]. Given the documented superiority of the 1-naphthylmethyl regioisomer over the 2-naphthylmethyl analog in biological assays (Section 3), analytical methods developed with the 1-naphthylmethyl standard provide greater relevance for programs pursuing the more biologically active isomer. Procurement of the free acid (2-(1-naphthylmethyl)malonic acid) enables in-house preparation of ester derivatives for custom analytical method development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Naphthylmethyl)malonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.